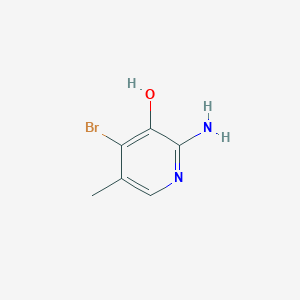
2-Amino-4-bromo-3-hydroxy-5-picoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-3-hydroxy-5-picoline is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 4-position, a methyl group at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This method provides moderate to good yields and is efficient for producing various pyridine derivatives.
Industrial Production Methods
Industrial production of 2-Amino-4-bromo-3-hydroxy-5-picoline often involves large-scale bromination and subsequent functional group transformations. The use of palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-3-hydroxy-5-picoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, ketones, alcohols, and various amide derivatives .
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block in Organic Chemistry
- Reactivity : The presence of amino, bromo, and hydroxy groups makes this compound suitable for various chemical transformations. It can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.
- Synthesis of Derivatives : 2-Amino-4-bromo-3-hydroxy-5-picoline can be utilized to synthesize derivatives that may exhibit enhanced biological activities or novel chemical properties. For instance, it can be transformed into pyridine derivatives through halogenation or amination reactions, which are essential in the development of pharmaceuticals and agrochemicals.
Biological Applications
Potential Drug Development
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially blocking substrate access and altering enzymatic activity. This property is particularly valuable in drug design aimed at treating diseases where specific enzyme functions need to be inhibited.
Case Study Example
- In a study focusing on the synthesis of related compounds, derivatives of 2-amino-pyridine structures were evaluated for their ability to inhibit p38α MAP kinase, an important target in inflammatory diseases. The modifications based on this compound demonstrated promising biological activity, indicating its potential role as a lead compound in therapeutic development .
Industrial Applications
Specialty Chemicals Production
- Agrochemical Intermediates : The compound can serve as an intermediate in the synthesis of agrochemicals. Its bromine atom can be replaced or modified to create herbicides or pesticides that target specific plant processes.
Material Science
- Polymer Chemistry : The reactivity of this compound allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings or composites.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Building block for various organic reactions | Versatile transformations leading to diverse compounds |
| Biological Research | Enzyme inhibition studies | Potential therapeutic agents for disease treatment |
| Agrochemicals | Synthesis of herbicides and pesticides | Targeted action against specific pests/plants |
| Material Science | Incorporation into polymer systems | Improved material properties |
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-3-hydroxy-5-picoline involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-6-bromopyridine
Uniqueness
2-Amino-4-bromo-3-hydroxy-5-picoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
1003710-58-4 |
|---|---|
Fórmula molecular |
C6H7BrN2O |
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
2-amino-4-bromo-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
Clave InChI |
PIBDSARCRYMJRB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1Br)O)N |
SMILES canónico |
CC1=CN=C(C(=C1Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















